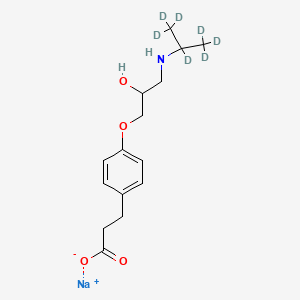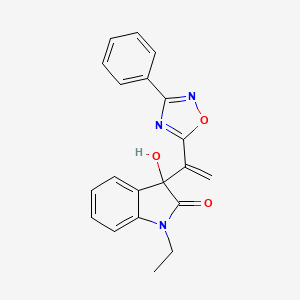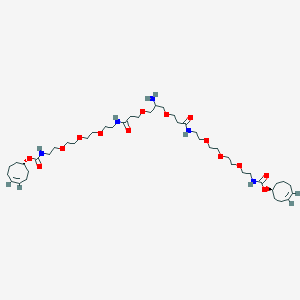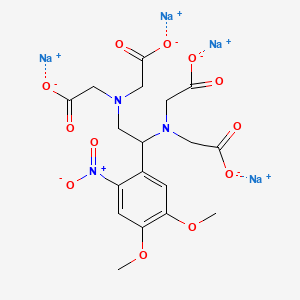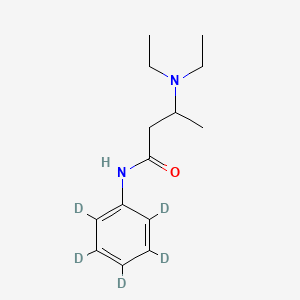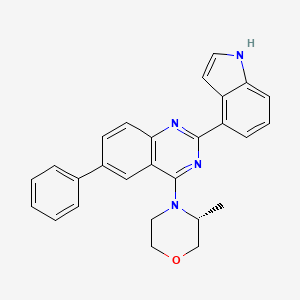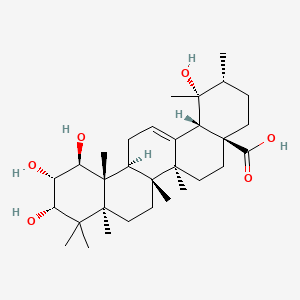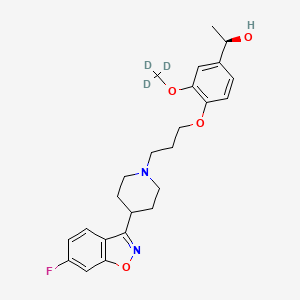
Penispidin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penispidin A is a naturally occurring aromatic sesquiterpenoid compound isolated from the microorganism Penicillium virgatum. It has garnered attention due to its ability to inhibit hepatic lipid accumulation in HepG2 cells . The molecular formula of this compound is C16H20O3, and it has a molecular weight of 260.33 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Penispidin A is typically synthesized through microbial fermentation using Penicillium virgatum. The fermentation process involves cultivating the microorganism under specific conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The microorganism Penicillium virgatum is grown in bioreactors under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Penispidin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized sesquiterpenoids, while reduction can produce reduced sesquiterpenoids with altered functional groups .
Applications De Recherche Scientifique
Penispidin A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of sesquiterpenoid synthesis and reactivity.
Biology: It is studied for its effects on cellular lipid metabolism, particularly in hepatic cells.
Medicine: this compound has potential therapeutic applications in treating metabolic diseases related to lipid accumulation.
Industry: The compound is used in the development of bioactive molecules and as a reference standard in analytical chemistry
Mécanisme D'action
Penispidin A exerts its effects by inhibiting lipid accumulation in hepatic cells. The exact molecular targets and pathways involved are still under investigation. it is believed that this compound interacts with key enzymes and signaling pathways involved in lipid metabolism, leading to reduced lipid accumulation in cells .
Comparaison Avec Des Composés Similaires
Penispidin B: Another sesquiterpenoid with similar inhibitory effects on lipid accumulation.
Penispidin C: A structurally related compound with distinct biological activities.
Penispidin A stands out due to its specific inhibitory effects on hepatic lipid accumulation, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H20O3 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
methyl (2aR,8bS)-3,3,8b-trimethyl-2,2a-dihydro-1H-cyclobuta[c]chromene-6-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-15(2)13-7-8-16(13,3)11-6-5-10(14(17)18-4)9-12(11)19-15/h5-6,9,13H,7-8H2,1-4H3/t13-,16+/m0/s1 |
Clé InChI |
WUUJHGWZYMYQLJ-XJKSGUPXSA-N |
SMILES isomérique |
C[C@]12CC[C@H]1C(OC3=C2C=CC(=C3)C(=O)OC)(C)C |
SMILES canonique |
CC1(C2CCC2(C3=C(O1)C=C(C=C3)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


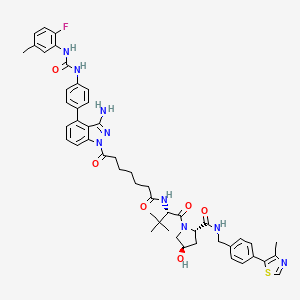

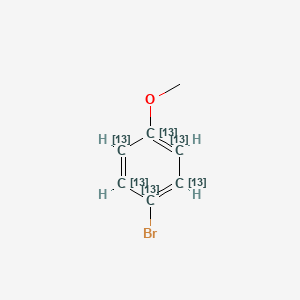

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)
